molecular formula C9H10BrClFN B13614881 n-(3-Bromo-5-fluorobenzyl)-2-chloroethan-1-amine

n-(3-Bromo-5-fluorobenzyl)-2-chloroethan-1-amine

Cat. No.: B13614881
M. Wt: 266.54 g/mol
InChI Key: UQODCURPPZYLBB-UHFFFAOYSA-N
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Description

N-(3-Bromo-5-fluorobenzyl)-2-chloroethan-1-amine is an organic compound that belongs to the class of halogenated benzylamines. This compound is characterized by the presence of bromine, fluorine, and chlorine atoms attached to a benzylamine structure. It is used in various fields such as pharmaceutical research, chemical synthesis, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Bromo-5-fluorobenzyl)-2-chloroethan-1-amine typically involves the reaction of 3-Bromo-5-fluorobenzyl bromide with 2-chloroethanamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to maximize yield and minimize impurities. Quality control measures, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), are employed to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromo-5-fluorobenzyl)-2-chloroethan-1-amine undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, fluorine, and chlorine) can be substituted with other functional groups using suitable reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(3-Bromo-5-fluorobenzyl)-2-chloroethan-1-amine has several scientific research applications:

    Pharmaceutical Research: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including potential drug candidates.

    Chemical Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Industrial Applications: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-Bromo-5-fluorobenzyl)-2-chloroethan-1-amine involves its interaction with specific molecular targets. The presence of halogen atoms allows the compound to form strong interactions with biological molecules, such as proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Bromo-5-fluorobenzyl)-N-ethylethanamine
  • 4-(3-Bromo-5-fluorophenyl)morpholine
  • 3-Bromo-5-fluoro-2,4,6-trinitroanisole

Uniqueness

N-(3-Bromo-5-fluorobenzyl)-2-chloroethan-1-amine is unique due to its specific combination of halogen atoms and the benzylamine structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may offer advantages in terms of reactivity, stability, and specificity for certain targets.

Properties

Molecular Formula

C9H10BrClFN

Molecular Weight

266.54 g/mol

IUPAC Name

N-[(3-bromo-5-fluorophenyl)methyl]-2-chloroethanamine

InChI

InChI=1S/C9H10BrClFN/c10-8-3-7(4-9(12)5-8)6-13-2-1-11/h3-5,13H,1-2,6H2

InChI Key

UQODCURPPZYLBB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)Br)CNCCCl

Origin of Product

United States

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